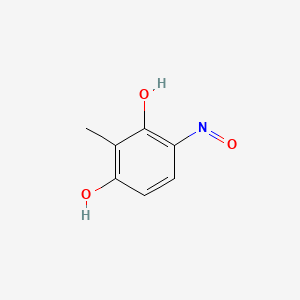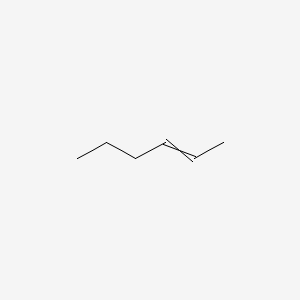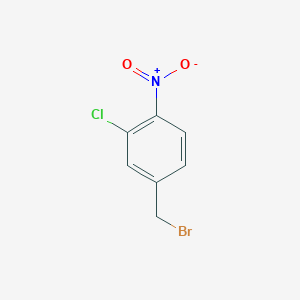
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is known for its unique structure, which includes a naphthalenedione core substituted with a chlorine atom and a piperazinyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by piperazine substitution. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have different properties and applications .
Scientific Research Applications
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of enzymes involved in cellular respiration and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a piperazinyl group.
1,4-Naphthalenedione, 2-bromo-3-(1-piperazinyl)-: Similar structure but with a bromine atom instead of chlorine.
1,4-Naphthalenedione, 2-ethyl-3-(1-piperazinyl)-: Similar structure but with an ethyl group instead of chlorine.
Uniqueness
2-chloro-3-(piperazin-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
104309-89-9 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-chloro-3-piperazin-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-12(17-7-5-16-6-8-17)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,16H,5-8H2 |
InChI Key |
SMFSTOPZEJJSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)



![6-Aminobenzo[D][1,3]dioxole-5-carboxamide](/img/structure/B8810694.png)

![1-hydroxy-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B8810712.png)



